molecular formula C12H8N2O6 B11509666 2-(Furan-2-amido)-4-nitrobenzoic acid

2-(Furan-2-amido)-4-nitrobenzoic acid

Cat. No.: B11509666
M. Wt: 276.20 g/mol
InChI Key: FZOXKJHNZLFFKL-UHFFFAOYSA-N
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Description

2-(Furan-2-amido)-4-nitrobenzoic acid is an organic compound that features a furan ring, an amide linkage, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-amido)-4-nitrobenzoic acid typically involves the following steps:

    Nitration of Benzoic Acid: The starting material, benzoic acid, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrobenzoic acid.

    Amidation Reaction: The 4-nitrobenzoic acid is then reacted with furan-2-amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the nitration step and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-amido)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorinating agents.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products

    Reduction: 2-(Furan-2-amido)-4-aminobenzoic acid.

    Substitution: Various substituted furan derivatives.

    Hydrolysis: Furan-2-amine and 4-nitrobenzoic acid.

Scientific Research Applications

Chemistry

In chemistry, 2-(Furan-2-amido)-4-nitrobenzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of nitroaromatic compounds with biological systems. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.

Medicine

Potential medicinal applications include the development of new drugs. The nitro group can be a precursor to bioactive amines, and the furan ring is a common motif in many pharmaceuticals.

Industry

In industry, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific structural features provided by the furan and nitro groups.

Mechanism of Action

The mechanism of action of 2-(Furan-2-amido)-4-nitrobenzoic acid depends on its specific application. For instance, if used as a drug precursor, its bioactivity would be determined by the nature of the functional groups and their interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-amido)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

    4-Nitrobenzoic acid: Lacks the furan and amide functionalities, limiting its versatility in synthesis.

    2-Furoic acid: Contains the furan ring but lacks the amide and nitro groups, reducing its potential for forming complex structures.

Uniqueness

2-(Furan-2-amido)-4-nitrobenzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.

Properties

Molecular Formula

C12H8N2O6

Molecular Weight

276.20 g/mol

IUPAC Name

2-(furan-2-carbonylamino)-4-nitrobenzoic acid

InChI

InChI=1S/C12H8N2O6/c15-11(10-2-1-5-20-10)13-9-6-7(14(18)19)3-4-8(9)12(16)17/h1-6H,(H,13,15)(H,16,17)

InChI Key

FZOXKJHNZLFFKL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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